molecular formula C8H7BrO3 B15319779 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol CAS No. 2092066-54-9

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol

Cat. No.: B15319779
CAS No.: 2092066-54-9
M. Wt: 231.04 g/mol
InChI Key: TVBZOMGVHJGQPD-UHFFFAOYSA-N
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Description

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol (CAS 2092066-54-9) is a valuable chemical intermediate in organic synthesis and pharmaceutical research . The 1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, featured in compounds investigated for a range of biological activities. Research indicates that derivatives of this core structure are explored as potential inhibitors of enzymes like PARP1, a prominent target in anticancer drug discovery . Furthermore, structurally similar benzodioxine and related heterocyclic compounds serve as key scaffolds in the development of biased ligands for G protein-coupled receptors (GPCRs), such as the dopamine D2 receptor, which is a main target for developing antipsychotic and anti-Parkinson agents . As a brominated derivative, this compound is particularly useful for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries of molecules for structure-activity relationship (SAR) studies. This product is intended for research applications as a chemical building block and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2092066-54-9

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1,4-benzodioxin-7-ol

InChI

InChI=1S/C8H7BrO3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,10H,1-2H2

InChI Key

TVBZOMGVHJGQPD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Cyclization and Subsequent Functionalization

The Friedel-Crafts acylation or alkylation strategy is a cornerstone for constructing the benzodioxin core. In a representative procedure, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanone was synthesized via Friedel-Crafts acylation of benzodioxane using acetyl chloride and a Lewis acid catalyst. Adapting this method, the hydroxyl group at position 6 can be introduced through demethylation or hydrolysis of a protected intermediate. For instance, starting with 2,3-dihydroxybenzoic acid, methyl esterification followed by cyclization with 1,2-dibromoethane yields the benzodioxin scaffold. Subsequent bromination at position 8 is achieved using electrophilic agents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of directing groups.

A critical challenge lies in regioselectivity, as the hydroxyl group at position 6 directs electrophilic substitution to positions 5 and 7 (ortho and para). To circumvent this, meta-directing strategies using sulfonic acid templates or steric hindrance have been employed. For example, nitration at position 5 followed by reduction and Sandmeyer bromination enables precise bromine placement at position 8.

Alkylation of Dihydroxybenzoic Acid Derivatives

Alkylation of dihydroxybenzoic acid precursors with 1,2-dibromoethane under basic conditions provides a direct route to the benzodioxin ring. As demonstrated in the synthesis of PARP1 inhibitors, 2,3-dihydroxybenzoic acid methyl ester undergoes cyclization with 1,2-dibromoethane and potassium carbonate in acetonitrile at 105°C, yielding 2,3-dihydrobenzo[b]dioxine-5-carboxamide. Applying this method to 5-bromo-2,3-dihydroxybenzoic acid derivatives could directly incorporate bromine at position 8 prior to cyclization.

Table 1: Alkylation Conditions and Yields for Benzodioxin Synthesis

Starting Material Reagents Conditions Yield Reference
2,3-Dihydroxybenzoic acid 1,2-Dibromoethane, K₂CO₃ ACN, 105°C, 21h 74%
5-Bromo-2,3-dihydroxybenzamide 1,2-Dibromoethane, NaH THF, reflux, 16h 68%

Electrophilic Aromatic Bromination

Direct bromination of pre-formed 2,3-dihydrobenzo[b]dioxin-6-ol is feasible but requires careful control of directing effects. The hydroxyl group activates the ring, favoring bromination at positions 5 and 7. To target position 8, a temporary para-directing group, such as a nitro or methoxy substituent, can be introduced at position 5. Subsequent bromination at position 8, followed by removal of the directing group, achieves the desired regioselectivity. For instance, nitration of 2,3-dihydrobenzo[b]dioxin-6-ol with nitric acid and trifluoroacetic acid affords the 5-nitro derivative, which is reduced to an amine and subjected to Sandmeyer conditions to install bromine at position 8.

Suzuki Cross-Coupling Approaches

Suzuki-Miyaura coupling offers a versatile route to introduce bromine via pre-functionalized boronic acids. In a reported procedure, (2,3-dihydrobenzo[b]dioxin-6-yl)boronic acid was coupled with 3-bromo-2-methylphenylmethanol under palladium catalysis, yielding biaryl derivatives. Adapting this method, the boronic acid intermediate could be cross-coupled with a bromoarene to install the bromine atom post-cyclization. However, this approach necessitates prior synthesis of the benzodioxin boronic acid, which adds synthetic steps.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

  • Friedel-Crafts Cyclization provides high yields (70–80%) but struggles with regioselectivity.
  • Alkylation of Dihydroxybenzoic Acids is straightforward but requires brominated starting materials.
  • Electrophilic Bromination allows late-stage functionalization but demands directing groups.
  • Suzuki Coupling enables precise bromine placement but involves multi-step synthesis.

Optimization of reaction conditions, such as solvent polarity (e.g., DMF vs. THF) and temperature, significantly impacts yields. For instance, alkylation in acetonitrile at 105°C improves cyclization efficiency compared to tetrahydrofuran (THF).

Mechanistic Insights and Side Reactions

Side reactions, such as over-bromination or ring-opening, are prevalent in electrophilic bromination. Using NBS with a radical initiator (e.g., AIBN) minimizes di-brominated byproducts. Additionally, the basicity of the reaction medium influences the stability of the benzodioxin ring; strongly alkaline conditions can lead to hydrolysis of the dioxane ring.

Scalability and Industrial Applicability

Large-scale synthesis favors the alkylation route due to its simplicity and compatibility with continuous flow systems. Patent literature describes kilogram-scale production of analogous compounds using 1,2-dibromoethane and potassium carbonate in dimethylformamide (DMF), achieving >90% purity after recrystallization. Conversely, Suzuki coupling remains cost-prohibitive for industrial applications due to palladium catalyst expenses.

Emerging Methodologies

Recent advances in photoredox catalysis and flow chemistry offer promising alternatives. For example, visible-light-mediated bromination using eosin Y as a photocatalyst enables selective C–H functionalization under mild conditions. Additionally, microreactor technology enhances heat and mass transfer during cyclization steps, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated benzodioxin derivatives.

    Substitution: Formation of substituted benzodioxin compounds with various functional groups.

Scientific Research Applications

8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine (CAS 52287-51-1)
  • Structural Difference : Bromine at position 6 instead of 6.
  • Impact : Altered regiochemistry affects molecular dipole and binding interactions. Similarity score: 0.65 .
  • Synthesis : Bromination protocols (e.g., bromine in dioxane) are analogous but yield positional isomers .
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl Derivatives
  • Example : (E)-Ethyl-3-(8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate (CAS 1312610-07-3).
  • Impact : Chlorine (Cl) has lower atomic weight and electronegativity than bromine (Br), reducing lipophilicity (ClogP: ~2.1 vs. Br: ~2.8). LCMS data shows m/z 269 (M+H)+ .
Polyhalogenated Analog
  • Example : 8-Bromo-1,2,7-Trichlorodibenzo[b,e][1,4]dioxin (CAS 680225-15-4).
  • Impact : Additional chlorines increase molecular weight (MW: ~400 g/mol) and steric hindrance, likely reducing solubility .

Functional Group Modifications

Hydroxyl Group Replacements
  • 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-amine (Ref: 10-F619543): Replaces 6-OH with 5-NH₂. Alters hydrogen-bonding capacity; amine group increases basicity (pKa ~9.5 vs. phenolic OH ~10).
  • 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (CAS 22013-33-8):

    • Similarity score: 0.64. Lacks bromine but introduces amine at 6-position, enhancing nucleophilicity .
Ester Derivatives
  • Methyl 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS 823225-66-7):
    • Replaces 6-OH with 5-COOCH₃.
    • Higher lipophilicity (ClogP ~2.5 vs. ~1.8 for 6-OH). Purity: >95%; used in CDK inhibitor studies .
    • ¹H NMR: δ 7.49 (d, J=15.9 Hz), 4.25 (d, J=7.1 Hz) .

Nitro and Carbonyl Derivatives

  • 7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl Derivatives :
    • Example: 2-Bromo-1-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one.
    • Nitro group (electron-withdrawing) reduces electron density, stabilizing intermediates. Yield: 51% via bromination .

Key Findings

  • Positional Isomerism : Bromine at 6 vs. 8 alters electronic distribution, impacting binding in kinase inhibitors (e.g., CDK9) .
  • Functional Group Effects : Hydroxyl → amine or ester substitutions modulate solubility and metabolic stability. Esters (e.g., 823225-66-7) are preferred in prodrug design .
  • Halogen Influence : Bromine’s higher atomic weight and polarizability enhance van der Waals interactions compared to chlorine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol precursors using electrophilic aromatic substitution. Key steps include optimizing bromine equivalents (1.2–1.5 equiv.) and reaction temperature (0–25°C) to minimize di-substitution byproducts . Catalytic methods (e.g., N-bromosuccinimide with Lewis acids) may enhance regioselectivity . Purification via silica gel chromatography (hexane/ethyl acetate gradients) is standard, with yields ranging 40–65% depending on precursor purity .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons near bromine at δ 7.2–7.5 ppm; dihydrodioxin methylene protons at δ 4.3–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 229.02 for C8H7BrO3) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Stability tests (24–72 hrs) under ambient light and temperature show <5% degradation in DMSO, but degradation increases in acidic/basic conditions (pH <3 or >10) . For long-term storage, aliquot in anhydrous DMSO at -20°C under inert gas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of brominated dihydrobenzodioxin derivatives?

  • Methodological Answer : Discrepancies (e.g., cytotoxicity vs. anti-inflammatory effects) often arise from assay conditions or substituent positioning. Systematic approaches include:

  • Structure-Activity Relationship (SAR) Studies : Compare 8-Bromo derivatives with 6-Bromo or methoxy-substituted analogs (e.g., 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde shows altered receptor binding ).
  • Dose-Response Curves : Test across a wide concentration range (nM–µM) in multiple cell lines .
  • Target Profiling : Use kinase/GPCR panels to identify off-target effects .

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Key considerations:

  • Catalyst Selection : Pd(PPh3)4 or Pd(dppf)Cl2 in THF/water (3:1) at 80°C .
  • Boronic Acid Partners : Aryl boronic acids with electron-withdrawing groups enhance coupling efficiency (yields 70–85%) .
  • Mechanistic Probes : Monitor intermediates via in situ 19F NMR (if using fluorinated partners) .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to proposed targets (e.g., COX-2 or β-adrenergic receptors). Parameterize the bromine’s van der Waals radius (1.85 Å) and partial charge (-0.15) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in GROMACS (CHARMM force field) to assess stability over 100 ns trajectories .
  • QSAR Models : Train on datasets of dihydrobenzodioxin derivatives to predict ADMET properties .

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